molecular formula C19H16N4O3 B2452322 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034300-91-7

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2452322
CAS No.: 2034300-91-7
M. Wt: 348.362
InChI Key: ZYRLRFKRQQOUPW-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a synthetically designed small molecule that integrates multiple privileged pharmacophores, including an indole core, a pyrazine ring, and a furan heterocycle. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery, as these scaffolds are commonly found in compounds with diverse biological activities. The indole moiety is a well-established component in many therapeutic agents, while pyrazine and furan derivatives are frequently investigated for their potential as enzyme inhibitors and receptor modulators . The primary research value of this compound lies in its potential as a key intermediate or a novel chemical entity for probing biological pathways. Researchers can utilize it in high-throughput screening campaigns to identify new lead compounds, particularly in oncology and neurodegenerative disease research. The structural features suggest potential for interaction with various enzymatic targets, such as kinases or monoamine oxidases, which are often implicated in disease progression . Its mechanism of action would be contingent on the specific biological target, but it is hypothesized to function through targeted protein inhibition, potentially by binding to allosteric or active sites and disrupting key signaling pathways . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-25-13-5-4-12-9-15(23-14(12)10-13)19(24)22-11-16-18(21-7-6-20-16)17-3-2-8-26-17/h2-10,23H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLRFKRQQOUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazine intermediates, followed by their coupling with an indole derivative. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, dihydropyrazines, and substituted indoles, which can further undergo additional functionalization to yield a variety of derivatives .

Mechanism of Action

The mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The furan and pyrazine rings can participate in π-π stacking interactions, while the indole moiety can form hydrogen bonds with amino acid residues in proteins . These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide stands out due to its unique combination of furan, pyrazine, and indole moieties, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored biological activities .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a novel compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₃N₅O₂
  • Molecular Weight : 315.35 g/mol
  • CAS Number : 2034570-17-5

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The compound has been shown to exhibit:

  • Antitumor Activity : The compound demonstrates significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549. Studies indicate that it induces apoptosis and inhibits cell proliferation at micromolar concentrations.
  • Antimicrobial Properties : Preliminary evaluations suggest that this compound possesses antimicrobial activity against a range of pathogens, including Staphylococcus aureus.

Antitumor Activity

Recent studies have highlighted the efficacy of this compound in inhibiting tumor growth. For instance:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-70.01Apoptosis induction
A5490.03Cell cycle arrest
NCI-H4600.04Inhibition of Aurora-A kinase

These results indicate that this compound may serve as a potent anticancer agent by targeting critical pathways involved in cell survival and proliferation.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against several bacterial strains:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35

The compound exhibited significant bactericidal activity, suggesting its potential as an antimicrobial agent.

Case Studies

  • Study on Antitumor Effects : A recent study conducted by Xia et al. (2022) demonstrated that derivatives similar to this compound showed promising results in inducing apoptosis in cancer cells, with IC₅₀ values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Evaluation : A comparative study on pyrazole derivatives indicated that compounds structurally related to this compound displayed remarkable antimicrobial activities with low MIC values against clinically relevant pathogens .

Q & A

Q. How can in silico toxicity prediction guide later-stage development?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatotoxicity (CYP inhibition), cardiotoxicity (hERG binding), and mutagenicity (Ames test alerts). Cross-validate with in vitro assays (e.g., Ames II, mitochondrial toxicity in HepG2) to prioritize lead candidates .

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